![molecular formula C24H34N4O2S B5059091 3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one](/img/structure/B5059091.png)
3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a phenylbutyl group, and a thiomorpholinylpiperidinyl moiety.
Méthodes De Préparation
The synthesis of 3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of reagents such as hydrazine, carboxylic acids, and various catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-[5-(4-Phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one can be compared with other similar compounds containing the 1,3,4-oxadiazole core, such as:
- 4-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine
- 3-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the phenylbutyl and thiomorpholinylpiperidinyl groups in this compound contributes to its distinct properties and potential applications .
Propriétés
IUPAC Name |
3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c29-24(28-14-12-21(13-15-28)27-16-18-31-19-17-27)11-10-23-26-25-22(30-23)9-5-4-8-20-6-2-1-3-7-20/h1-3,6-7,21H,4-5,8-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXLYOWROIHSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)C(=O)CCC3=NN=C(O3)CCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
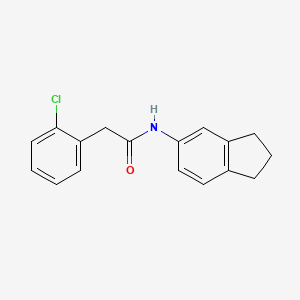
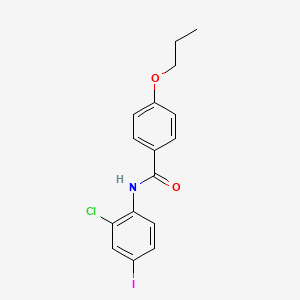
![1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5059045.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B5059058.png)
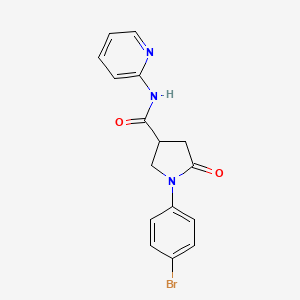
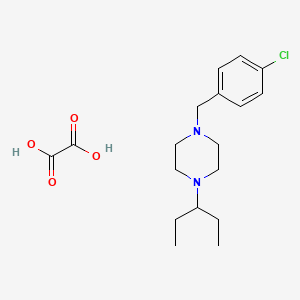
![3-chloro-N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5059077.png)
![5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE](/img/structure/B5059084.png)
![methyl 2-[2-chloro-6-methoxy-4-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B5059086.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B5059104.png)
![2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one](/img/structure/B5059111.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)
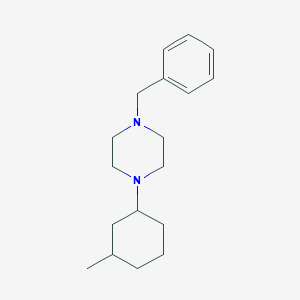
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)
